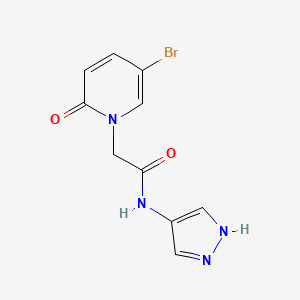
2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and an oxo group, as well as a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. One possible route could include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Oxidation: Formation of the oxo group on the pyridine ring.
Acylation: Attachment of the acetamide group.
Pyrazole Formation: Synthesis of the pyrazole ring and its subsequent attachment to the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering the oxo group or other parts of the molecule.
Reduction: Reduction reactions could target the oxo group or the bromine atom, leading to different derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Biological Probes: It could be used as a probe in biochemical assays to study the function of biological molecules.
Industry
Chemical Synthesis: The compound might be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(5-Methyl-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide might confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which might influence the compound’s properties and applications.
Properties
Molecular Formula |
C10H9BrN4O2 |
|---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-1-2-10(17)15(5-7)6-9(16)14-8-3-12-13-4-8/h1-5H,6H2,(H,12,13)(H,14,16) |
InChI Key |
MUEHCOGRYVGPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC(=O)NC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















